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molecular formula C14H18ClNO4S B1344642 Benzyl 3-[(chlorosulfonyl)methyl]piperidine-1-carboxylate CAS No. 242459-83-2

Benzyl 3-[(chlorosulfonyl)methyl]piperidine-1-carboxylate

Cat. No. B1344642
M. Wt: 331.8 g/mol
InChI Key: SGQMTLDEQPNJLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06610707B1

Procedure details

The title compound was prepared by the method of Preparation 58 from 1-[(benzyloxy)carbonyl]-3-piperidylmethanesulfonic acid [see Preparation 61]and thionyl chloride to afford benzyl 3-[(chlorosulfonyl)methyl]-1-piperidinecarboxylate as an oil.
Name
1-[(benzyloxy)carbonyl]-3-piperidylmethanesulfonic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]([N:11]1[CH2:16][CH2:15][CH2:14][CH:13]([CH2:17][S:18]([OH:21])(=O)=[O:19])[CH2:12]1)=[O:10])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.S(Cl)([Cl:24])=O>>[Cl:24][S:18]([CH2:17][CH:13]1[CH2:14][CH2:15][CH2:16][N:11]([C:9]([O:8][CH2:1][C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)=[O:10])[CH2:12]1)(=[O:21])=[O:19]

Inputs

Step One
Name
1-[(benzyloxy)carbonyl]-3-piperidylmethanesulfonic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)N1CC(CCC1)CS(=O)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClS(=O)(=O)CC1CN(CCC1)C(=O)OCC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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